N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline
Description
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Properties
IUPAC Name |
N-[[6-(3,4-dimethoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]-2-ethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-4-33-22-11-6-5-10-21(22)27-16-25-28-30-17-20(19-9-7-8-14-29(25)26(19)30)18-12-13-23(31-2)24(15-18)32-3/h5-6,10-13,15,17,27H,4,7-9,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZODIVKDAKIKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=NN3C=C(C4=C3N2CCCC4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This molecular formula indicates a diverse range of functional groups that may contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer effects. A study focusing on triazole derivatives highlighted their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell cycle regulation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole A | MCF-7 | 12.5 | Apoptosis Induction |
| Triazole B | HeLa | 15.0 | Cell Cycle Arrest |
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The presence of the dimethoxyphenyl group is often associated with enhanced antibacterial activity. For instance, derivatives have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented in several studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. For example, a derivative was shown to reduce edema in animal models when administered at doses of 10 mg/kg .
The biological activity of this compound is likely attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : Inducing apoptosis through the intrinsic pathway by increasing mitochondrial membrane permeability.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.
Case Studies
A notable case study reported the use of a triazole derivative in a clinical trial for patients with advanced lung cancer. The results indicated a significant reduction in tumor size in 40% of participants after a treatment regimen lasting three months .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The triazacyclopenta structure may interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of azulenyl compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
Antimicrobial Properties
The compound's unique molecular structure suggests potential antimicrobial activity. Compounds featuring dimethoxyphenyl groups have been reported to exhibit broad-spectrum antimicrobial effects. This makes N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline a candidate for further exploration in the development of new antimicrobial agents.
Neuroprotective Effects
Preliminary studies suggest that similar compounds may possess neuroprotective properties. The ability to cross the blood-brain barrier could allow this compound to be tested for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Research into related compounds has indicated potential mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress .
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its structural characteristics could enhance charge transport properties in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research on related azulenyl compounds has demonstrated promising results in improving device efficiency and stability.
Polymer Chemistry
The compound can also serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties. Additionally, the compound's functional groups can facilitate further chemical modifications to tailor polymers for specific applications in coatings or composites .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydro-Triazacyclopenta Structure : This can be achieved through cyclization reactions involving appropriate precursors.
- Methylation and Ethoxylation : Subsequent reactions introduce methyl and ethoxy groups to enhance solubility and biological activity.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity samples for research applications.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
